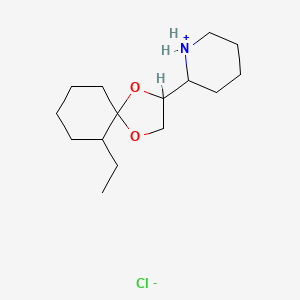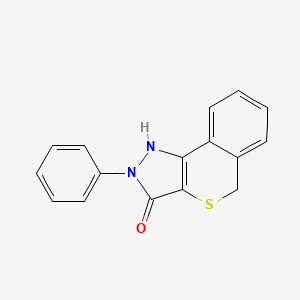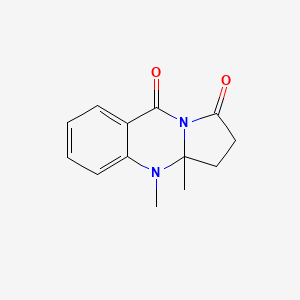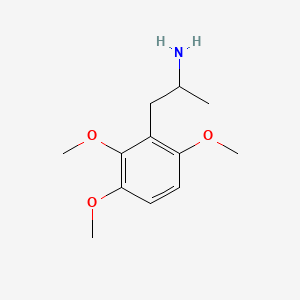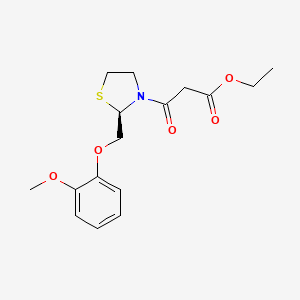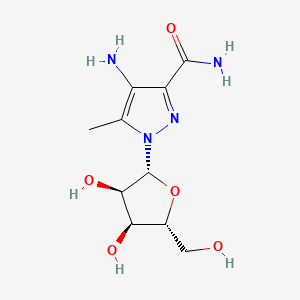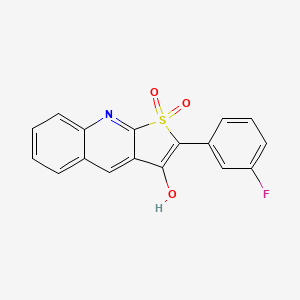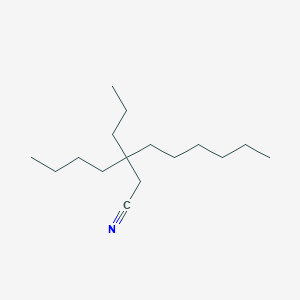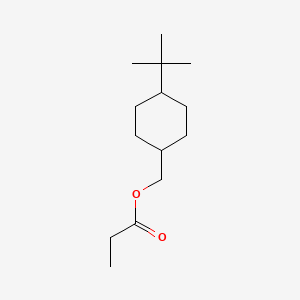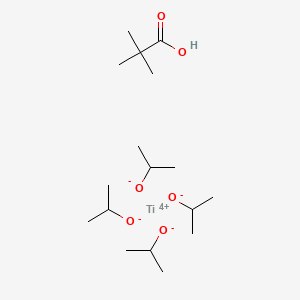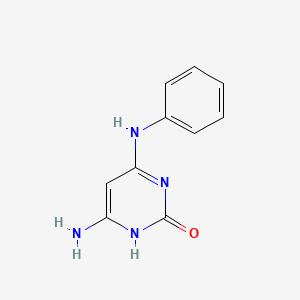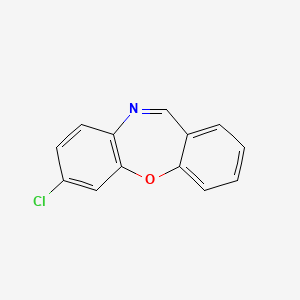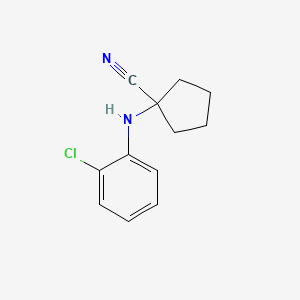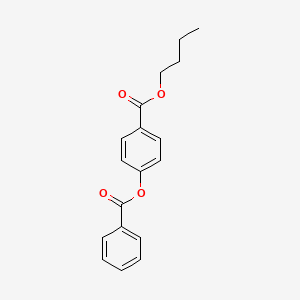
Benzoic acid, 4-a(benzoyloxy)a-a, butyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of NSC 31456 typically involves the reaction of 4-nitroaniline with o-phenylenediamine under acidic conditions to form 2-(4-nitrophenyl)-1H-benzimidazole. This intermediate is then reduced to 2-(4-aminophenyl)-1H-benzimidazole using a reducing agent such as iron powder in the presence of hydrochloric acid. The final step involves the acylation of the amino group with a suitable carboxylic acid derivative to yield NSC 31456.
Industrial Production Methods
Industrial production of NSC 31456 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common industrial practices include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Análisis De Reacciones Químicas
Types of Reactions
NSC 31456 undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group in intermediates can be reduced to an amino group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Iron powder or catalytic hydrogenation using palladium on carbon.
Substitution: Halogenating agents like bromine or chlorinating agents under controlled conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated benzimidazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit topoisomerase I.
Industry: Utilized in the development of dyes and pigments due to its stable aromatic structure.
Mecanismo De Acción
NSC 31456 exerts its effects primarily through the inhibition of topoisomerase I, an enzyme crucial for DNA replication and transcription. By stabilizing the topoisomerase I-DNA cleavage complex, NSC 31456 prevents the re-ligation of DNA strands, leading to DNA damage and cell death. This mechanism is particularly effective against rapidly dividing cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
Camptothecin: Another topoisomerase I inhibitor with a different chemical structure.
Indenoisoquinolines: A class of compounds that also inhibit topoisomerase I but with different pharmacokinetic properties.
Uniqueness
NSC 31456 is unique due to its synthetic accessibility and stability. Unlike camptothecin, which is derived from natural sources, NSC 31456 can be synthesized in the laboratory, allowing for easier modification and optimization. Additionally, its chemical structure provides a balance between potency and stability, making it a promising candidate for further development.
Propiedades
Número CAS |
6333-88-6 |
|---|---|
Fórmula molecular |
C18H18O4 |
Peso molecular |
298.3 g/mol |
Nombre IUPAC |
butyl 4-benzoyloxybenzoate |
InChI |
InChI=1S/C18H18O4/c1-2-3-13-21-17(19)15-9-11-16(12-10-15)22-18(20)14-7-5-4-6-8-14/h4-12H,2-3,13H2,1H3 |
Clave InChI |
MGKPNDRPWCSSQO-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC(=O)C1=CC=C(C=C1)OC(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2'-[(2-Phenoxyphenyl)imino]diethanol](/img/structure/B12803180.png)
